molecular formula C21H24BrN2O2+ B11618883 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11618883
M. Wt: 416.3 g/mol
InChI Key: PAXVIUPJWNHSMX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound featuring a unique imidazo[1,2-a]azepine core

Properties

Molecular Formula

C21H24BrN2O2+

Molecular Weight

416.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H24BrN2O2/c1-26-19-12-10-18(11-13-19)23-15-21(25,16-6-8-17(22)9-7-16)24-14-4-2-3-5-20(23)24/h6-13,25H,2-5,14-15H2,1H3/q+1

InChI Key

PAXVIUPJWNHSMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-a]azepine Core: This step often involves the cyclization of a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.

    Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the bromophenyl and methoxyphenyl moieties are attached to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dehalogenated compounds, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemical Research: Used in studies to understand the interaction of complex organic molecules with biological systems.

Industry

    Polymer Science: Can be used as a monomer or a building block in the synthesis of advanced polymers with specific properties.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can enhance binding affinity to specific targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its imidazo[1,2-a]azepine core, which is less common compared to other heterocyclic structures. This core provides a distinct three-dimensional shape, potentially leading to unique biological activities and material properties.

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